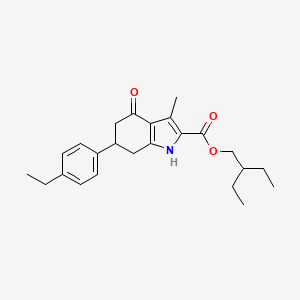

![molecular formula C29H18BrN3OS B4577472 2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

説明

Synthesis Analysis

The synthesis of complex quinoline derivatives, like 2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide, often involves multi-step reactions, including condensation, cyclization, and substitution reactions. Studies have detailed the synthesis of related compounds, employing strategies like the condensation of quinolin-amine with thiophene-carbonyl chloride followed by oxidation and electrophilic substitution reactions to introduce various functional groups into the quinoline core (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of fused aromatic rings and various substituents that influence the compound's electronic and spatial configuration. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of these compounds, revealing intricate details about their conformation and stereochemistry. For instance, the study of related compounds has shown how the arrangement of rings and substituents impacts the molecule's overall structure and properties (Cai Zhi, 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cyclization reactions. These reactions can be exploited to modify the compound's structure and introduce new functional groups, thereby altering its chemical properties. Studies have demonstrated the reactivity of quinoline derivatives toward different reagents, leading to the formation of a plethora of new compounds with potential biological activity (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of aromatic rings and functional groups affects the compound's polarity, intermolecular forces, and overall stability. Research into similar compounds provides insights into how structural variations impact these physical properties, guiding the development of compounds with desired characteristics (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in chemical synthesis and drug design. For example, the electrophilic and nucleophilic sites within the molecule determine its reactivity pattern, which is essential for chemical modifications and bioactivity. Investigations into the chemical behavior of related quinoline derivatives offer valuable information on optimizing reaction conditions and predicting product outcomes (Aleksandrov, Zablotskii, & El’chaninov, 2020).

科学的研究の応用

Synthesis and Reactivity

- Research has demonstrated the synthesis of related compounds, such as benzo[h]quinoline derivatives, through various chemical reactions, including cyclization, bromination, and reaction with different reagents to produce pincer complexes and other functionalized derivatives. These processes often serve as foundational methods for preparing compounds with potential applications in catalysis, material science, and pharmaceuticals (Facchetti et al., 2016).

Computational and Electrochemical Analysis

- Studies on quinoxaline derivatives have revealed their potential as corrosion inhibitors for metals in acidic mediums. Computational and electrochemical analyses show these compounds exhibit high corrosion inhibition efficiency, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal-based structures (Saraswat & Yadav, 2020).

Synthetic Applications

- The development of various synthetic routes to create substituted and functionalized heterocyclic compounds, including thiazoles and quinoxalines, underscores the versatility of these chemical frameworks. Such synthetic versatility points to applications in drug discovery and development, where the modification of molecular structures can lead to the identification of novel therapeutic agents (Wagle, Adhikari, & Kumari, 2008).

Biological and Pharmacological Potential

- The synthesis and evaluation of aminothiazoles and related compounds have highlighted their potential as anti-inflammatory agents. This suggests that structurally related compounds could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and possibly antiviral activities, contributing to the field of medicinal chemistry and pharmacology (Thabet et al., 2011).

Material Science and Electronics

- Research into quinoline derivatives and their applications in organic light-emitting diodes (OLEDs) indicates potential uses in the development of electronic and photonic devices. The synthesis and characterization of such compounds can lead to advancements in the design and efficiency of OLEDs, which are crucial for displays, lighting, and other applications (T. et al., 2001).

特性

IUPAC Name |

2-(3-bromophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18BrN3OS/c30-22-9-5-8-20(15-22)26-16-24(23-10-3-4-11-25(23)31-26)28(34)33-29-32-27(17-35-29)21-13-12-18-6-1-2-7-19(18)14-21/h1-17H,(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMALPHATZMTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4577396.png)

![8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)